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Abstract
EBI-2511 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the

enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] Developed through

a scaffold hopping approach from the clinical compound EPZ-6438 (Tazemetostat), EBI-2511
exhibits a distinct benzofuran core.[1][2] In preclinical studies, it has demonstrated significant

dose-dependent anti-tumor efficacy in a xenograft model of non-Hodgkin's lymphoma.[1] This

technical guide provides a comprehensive overview of EBI-2511, including its mechanism of

action, synthesis, preclinical data, and detailed experimental protocols. As of the latest

available information, EBI-2511 is in the preclinical stage of development.[1][3]

Introduction: The Role of EZH2 in Cancer
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the

trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin

condensation and transcriptional repression of target genes. In many cancers, including non-

Hodgkin's lymphoma, EZH2 is overexpressed or harbors gain-of-function mutations. This

aberrant activity results in the silencing of tumor suppressor genes, promoting cell proliferation

and survival. Consequently, EZH2 has emerged as a promising therapeutic target for the

development of novel anti-cancer agents.
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EBI-2511: Compound Profile
EBI-2511, also referred to as compound 34 in its discovery publication, is a benzofuran-derived

EZH2 inhibitor.[1] It was designed to be a more potent successor to existing EZH2 inhibitors

with improved pharmacokinetic properties.[1]

Chemical Structure
The chemical structure of EBI-2511 is presented below.

(Image of the chemical structure of EBI-2511 would be placed here if image generation were

possible.)

A diagram of the chemical structure of EBI-2511 can be found in the publication "Discovery of

EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's

Lymphoma".

Mechanism of Action
EBI-2511 functions as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By

binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group from

SAM to histone H3K27. This leads to a global decrease in H3K27me3 levels, thereby

reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell

growth.
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Caption: Mechanism of EZH2 Inhibition by EBI-2511.

Synthesis
A general synthetic route for EBI-2511 has been described, involving a multi-step process. The

key steps include the formation of a benzofuran core, followed by a series of coupling and

functional group manipulations to introduce the necessary side chains. For detailed, step-by-

step synthesis protocols, please refer to the supporting information of the primary publication.

[2]

Preclinical Data
In Vitro Potency
EBI-2511 has demonstrated high potency against both wild-type and mutant forms of EZH2 in

biochemical assays.
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Enzyme IC50 (nM)

EZH2 (Wild-Type) 10

EZH2 (Y641F mutant) 2

EZH2 (A677G mutant) 1

Table 1: In Vitro Inhibitory Activity of EBI-2511 against EZH2. Data extracted from Lu, B., et al.

(2018).[1]

Cellular Activity
The compound has also shown potent activity in cellular assays, inhibiting the proliferation of

lymphoma cell lines harboring EZH2 mutations.

Cell Line EZH2 Mutation IC50 (nM)

Pfeiffer A677G 5

WSU-DLCL2 Y641N 8

Table 2: Cellular Proliferation IC50 Values for EBI-2511. Data extracted from Lu, B., et al.

(2018).[1]

In Vivo Efficacy
The anti-tumor activity of EBI-2511 was evaluated in a Pfeiffer human lymphoma xenograft

mouse model. Oral administration of EBI-2511 resulted in a dose-dependent inhibition of tumor

growth.

Dose (mg/kg, oral, once daily) Tumor Growth Inhibition (%)

10 28

30 83

100 97

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15585093?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5807876/
https://www.benchchem.com/product/b15585093?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5807876/
https://www.benchchem.com/product/b15585093?utm_src=pdf-body
https://www.benchchem.com/product/b15585093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: In Vivo Anti-tumor Efficacy of EBI-2511 in Pfeiffer Xenograft Model. Data extracted

from Lu, B., et al. (2018).[1]

At a dose of 100 mg/kg, EBI-2511 demonstrated superior anti-tumor efficacy compared to the

reference compound EPZ-6438 at the same dose.[1]

Pharmacokinetics
While detailed pharmacokinetic parameters are not publicly available, the discovery publication

notes that EBI-2511 possesses oral bioavailability in mice and rats.[1][2]

Experimental Protocols
In Vitro EZH2 Inhibition Assay
A biochemical assay was utilized to determine the IC50 values of EBI-2511 against EZH2. The

protocol, as inferred from the primary publication, is as follows:
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Caption: In Vitro EZH2 Inhibition Assay Workflow.
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Methodology:

Recombinant human EZH2 (wild-type or mutant) and other PRC2 components were

incubated with varying concentrations of EBI-2511 in the presence of the methyl donor, S-

adenosyl-L-[methyl-3H]methionine (SAM).

The methyltransferase reaction was initiated by the addition of a biotinylated histone H3

(residues 21-44) peptide substrate.

The reaction was allowed to proceed for a defined period and then stopped.

The biotinylated peptides were captured on streptavidin-coated plates.

The amount of incorporated radioactivity, corresponding to the degree of histone methylation,

was quantified using a scintillation counter.

IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay
The effect of EBI-2511 on the proliferation of lymphoma cell lines was assessed using a

standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

Pfeiffer and WSU-DLCL2 cells were seeded in 96-well plates.

Cells were treated with a range of concentrations of EBI-2511 or vehicle control.

After a specified incubation period (e.g., 72 hours), a reagent that measures ATP levels

(indicative of cell viability) was added.

Luminescence was measured using a plate reader.

IC50 values were determined by plotting the percentage of cell growth inhibition against the

log of the compound concentration.

In Vivo Xenograft Study
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The in vivo anti-tumor efficacy of EBI-2511 was evaluated in a mouse xenograft model.
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Caption: In Vivo Xenograft Study Workflow.

Methodology:

Female immunodeficient mice (e.g., NOD-SCID) were used.

Pfeiffer human lymphoma cells were implanted subcutaneously into the flanks of the mice.

When tumors reached a specified volume (e.g., 100-200 mm³), the mice were randomized

into different treatment groups.

EBI-2511 was administered orally once daily at doses of 10, 30, and 100 mg/kg. A vehicle

control group and a reference compound group (EPZ-6438, 100 mg/kg) were included.

Tumor volume and body weight were measured regularly throughout the study.

At the end of the treatment period, the percentage of tumor growth inhibition was calculated

for each group.

Clinical Development Status
As of the latest available information, EBI-2511 is in the preclinical phase of development.[1][3]

No clinical trials for EBI-2511 have been publicly registered. It is important to note that another

EZH2 inhibitor, SHR-2554, is also being developed by Shanghai Hengrui Pharmaceuticals and

has entered clinical trials.[4]

Conclusion
EBI-2511 is a promising preclinical EZH2 inhibitor with high potency and oral bioavailability. Its

demonstrated efficacy in a xenograft model of non-Hodgkin's lymphoma suggests its potential

as a therapeutic agent for cancers with EZH2 dysregulation. Further preclinical and clinical

investigations are warranted to fully elucidate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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